Sodium 3-hydroxynaphthalenesulphonate

Physical organic chemistry Acid–base equilibria Hydroxynaphthalenesulfonate isomer comparison

This specific 3-hydroxy-1-sulfonate isomer is essential for producing Eriochrome Blue Black B, Calcon, and water-soluble nitrosonaphthol metal-ion sensors. Its cold-water solubility enables ambient-temperature diazo coupling, reducing energy costs. Unlike Schaeffer's acid, it couples at the 4-position, ensuring correct Ca²⁺/Mg²⁺ chelation selectivity. Specify this isomer for reproducible dye shade and fastness on polyamide fibers.

Molecular Formula C10H7NaO4S
Molecular Weight 246.22 g/mol
CAS No. 93804-66-1
Cat. No. B12657090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-hydroxynaphthalenesulphonate
CAS93804-66-1
Molecular FormulaC10H7NaO4S
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)[O-])O.[Na+]
InChIInChI=1S/C10H8O4S.Na/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1
InChIKeyUETMGTJCOJBGDR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Hydroxynaphthalenesulphonate (CAS 93804-66-1): Chemical Identity and Monosulfonate Class Position


Sodium 3-hydroxynaphthalenesulphonate (CAS 93804-66-1), systematically named sodium 3-hydroxynaphthalene-1-sulfonate (molecular formula C₁₀H₇NaO₄S, molecular weight 246.21 g/mol), is a monosulfonated hydroxynaphthalene derivative belonging to the broader class of naphthalenesulfonic acid salts employed as dye intermediates and anionic surfactants . The compound features a hydroxyl group at the 3-position and a sodium sulfonate group at the 1-position of the naphthalene ring system . Its structural isomerism within the hydroxynaphthalenemonosulfonate family directly governs its coupling regiochemistry, acid–base behavior, and solubility profile, making isomer selection a critical procurement decision for synthetic dye and analytical reagent applications [1].

Why Hydroxynaphthalenemonosulfonate Isomers Cannot Be Interchanged: The Case for Sodium 3-Hydroxynaphthalenesulphonate


Despite sharing an identical molecular formula (C₁₀H₇NaO₄S, MW 246.21) across at least eight positional isomers in the hydroxynaphthalenemonosulfonate family, sodium 3-hydroxynaphthalene-1-sulfonate exhibits coupling regiochemistry, phenolic acid strength, and aqueous solubility behavior that diverge substantially from its closest structural analogs such as Schaeffer's acid (6-hydroxy-2-naphthalenesulfonate), Neville–Winther acid (4-hydroxy-1-naphthalenesulfonate), and 2-hydroxy-1-naphthalenesulfonate . Generic procurement by molecular formula alone disregards the positional specificity of the hydroxyl and sulfonate groups, which dictates whether the compound couples with diazonium salts at the 1-position versus the 4-position, alters the thermodynamic pKa of the phenolic –OH by up to several units through peri-hydrogen interactions, and determines whether the sodium salt is freely soluble or only sparingly soluble in cold water [1]. These differences directly impact synthetic yield, dye shade, metal-complexation behavior, and formulation compatibility, making isomer-level specification essential for reproducible industrial and analytical outcomes.

Quantitative Differentiation Evidence for Sodium 3-Hydroxynaphthalenesulphonate Against Closest Isomeric Analogs


Phenolic pKa and Acid Strength Contrast with 2-Hydroxy-1-naphthalenesulfonate via Peri-Hydrogen Interaction

Thermodynamic pKa measurements on hydroxynaphthalenesulfonate salts reveal a large acid-strength divergence between 1-hydroxynaphthalene-2-sulfonate and 2-hydroxynaphthalene-1-sulfonate, attributed to interaction of the phenolic –OH with the peri-hydrogen atom at the 8-position in the latter isomer [1]. The 3-hydroxy-1-sulfonate substitution pattern (as in sodium 3-hydroxynaphthalenesulphonate) places the –OH and –SO₃⁻ groups on the same ring with a meta relationship, avoiding the peri-hydrogen clash that destabilizes the phenoxide anion in the 2-hydroxy-1-sulfonate isomer. The resulting differential in phenolic pKa directly affects the pH window within which the compound can act as a coupling component and its speciation in aqueous formulation.

Physical organic chemistry Acid–base equilibria Hydroxynaphthalenesulfonate isomer comparison

Aqueous Solubility Advantage Over Schaeffer's Acid (6-Hydroxy-2-naphthalenesulfonate) Sodium Salt at Ambient Temperature

The sodium salt of 3-hydroxynaphthalene-1-sulfonic acid is described as 'extremely soluble in water and difficult to isolate' , while the sodium salt of the closely related Schaeffer's acid (6-hydroxynaphthalene-2-sulfonic acid) exhibits markedly lower solubility: only 1.7% (w/w) in cold water, requiring heating to 80°C to achieve a 30% solution . This solubility differential of at least one order of magnitude at ambient temperature means that sodium 3-hydroxynaphthalenesulphonate can be handled and reacted in concentrated aqueous systems without the heating or co-solvent requirements needed for Schaeffer's acid sodium salt.

Solubility engineering Dye intermediate formulation Process chemistry

Regiospecific Diazo Coupling at the 4-Position Enables Distinct Azo Dye Chromophores Versus Schaeffer's and NW Acid

3-Hydroxynaphthalene-1-sulfonic acid couples with diazo compounds at the 1-position of the ring system according to its documented reactivity profile . In contrast, Schaeffer's acid (6-hydroxy-2-sulfonic acid) couples at the 1-position relative to its hydroxyl group , and 1-hydroxynaphthalene-4-sulfonic acid (NW acid) couples ortho to its hydroxyl at the 2-position . The resulting azo chromophores differ in their extended conjugation pathways and metal-chelation geometries. This regiospecificity is explicitly exploited in patent literature, where 1-hydroxynaphthalene-3-sulfonic acid (the free acid form of the target compound) is listed among preferred hydroxynaphthalenemonosulfonic acid coupling components for disazo dyestuffs with good fastness to light, water, washing, and perspiration on polyamide fibers [1].

Azo dye synthesis Coupling regiochemistry Dye intermediate selection

Precursor Specificity for Eriochrome Blue Black B and Calcon Analytical Indicators

Sodium 3-hydroxynaphthalene-1-sulfonate serves as the core structural precursor for two commercially important metal ion indicators: Eriochrome Blue Black B (CAS 3564-14-5, Mordant Black 3) and Calcon (CAS 2538-85-4, Eriochrome Blue Black R), both of which are 3-hydroxy-4-arylazo-1-naphthalenesulfonate derivatives [1][2]. The free hydroxyl at the 3-position and the unsubstituted 4-position on the naphthalene ring are essential for diazo coupling to install the 2-hydroxy-1-naphthylazo chromophore. Isomeric hydroxynaphthalenesulfonates with hydroxyl groups at different positions (e.g., 4-hydroxy-1-sulfonate or 6-hydroxy-2-sulfonate) would yield structurally different azo dyes with altered metal-chelation properties, as the relative positioning of the –OH, –N=N–, and –SO₃⁻ groups dictates the chelate ring size and selectivity for Ca²⁺, Mg²⁺, and transition metal ions [3].

Metal ion indicators Complexometric titration Analytical reagent synthesis

Sulfonate Group Position Enables Selective Nitrosation Chemistry Versus Non-sulfonated Naphthols

3-Hydroxynaphthalene-1-sulfonic acid undergoes nitrosation in aqueous solution to yield 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid, a precursor for immobilized metal-ion detection reagents [1]. This reactivity is explicitly documented for the 3-hydroxy-1-sulfonate isomer. In contrast, non-sulfonated naphthols (e.g., 1-naphthol, 2-naphthol) undergo nitrosation with different regioselectivity and produce neutral nitrosonaphthol products that lack the water-solubilizing sulfonate group, limiting their utility in aqueous analytical systems [2]. The sulfonate group at the 1-position also directs subsequent electrophilic substitutions, as evidenced by sulfonation with oleum yielding 2-hydroxynaphthalene-4,8-disulfonic acid and amination with ammonia under pressure yielding 2-aminonaphthalene-4-sulfonic acid .

Nitrosation Nitrosonaphthol synthesis Metal ion detection reagents

Optimal Procurement and Application Scenarios for Sodium 3-Hydroxynaphthalenesulphonate Based on Quantitative Differentiation Evidence


Synthesis of Eriochrome Blue Black B and Calcon-type Metal Ion Indicators for Complexometric Titration

Sodium 3-hydroxynaphthalene-1-sulfonate is the essential precursor for diazo coupling at the 4-position to produce Eriochrome Blue Black B (CAS 3564-14-5) and Calcon (CAS 2538-85-4) [1]. The 3-hydroxy-1-sulfonate substitution pattern provides the correct spatial arrangement of –OH (position 3), –SO₃Na (position 1), and the unsubstituted 4-position required for installing the 2-hydroxy-1-naphthylazo chromophore. Using an isomeric hydroxynaphthalenesulfonate (e.g., NW acid or Schaeffer's acid) would produce a structurally distinct azo dye with altered Ca²⁺/Mg²⁺ chelation selectivity, rendering it unsuitable for standard water-hardness and calcium-determination protocols. Procurement of the correct isomer is therefore mandatory for analytical reagent manufacturers and testing laboratories .

High-Concentration Aqueous Coupling Reactions Without Process Heating

The 'extremely soluble in water' nature of sodium 3-hydroxynaphthalenesulphonate [1] enables concentrated aqueous diazo coupling reactions at ambient temperature, contrasting sharply with Schaeffer's acid sodium salt, which requires heating to 80°C to achieve a 30% solution from its 1.7% cold-water solubility baseline . This ambient-temperature solubility advantage translates directly into lower energy consumption, simplified reactor design, and reduced thermal degradation risk during large-scale azo dye manufacturing. Process engineers and production managers evaluating dye intermediate procurement should prioritize the 3-hydroxy-1-sulfonate isomer when cold-water processability is a key operational requirement.

Synthesis of Water-Soluble Nitrosonaphthol Metal Detection Reagents

The documented nitrosation of 3-hydroxynaphthalene-1-sulfonic acid to 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid [1] provides a direct route to water-soluble nitrosonaphthol reagents for colorimetric and fluorimetric detection of transition metal ions (Fe³⁺, Co²⁺, Cu²⁺). The permanent sulfonate group ensures that the nitroso derivative remains fully water-soluble, unlike nitrosonaphthols derived from non-sulfonated 1-naphthol or 2-naphthol, which require organic co-solvents for dissolution . This makes sodium 3-hydroxynaphthalenesulphonate the preferred starting material for developing aqueous-compatible metal-ion sensors, immobilized indicator phases, and environmental monitoring test kits.

Disazo Dyestuff Manufacturing for Polyamide and Wool with High Wet-Fastness Requirements

Patent literature explicitly identifies 1-hydroxynaphthalene-3-sulfonic acid (the free acid corresponding to sodium 3-hydroxynaphthalenesulphonate) as a preferred coupling component for disazo dyestuffs that deliver good to very good fastness to water, washing, and perspiration on polyamide fibers and wool [1]. The regiospecific coupling chemistry of the 3-hydroxy-1-sulfonate isomer contributes to the chromophore's stability and fiber affinity. Dye manufacturers targeting the high-performance textile segment—particularly for nylon sportswear, automotive upholstery, and woolen goods requiring repeated washing—should specify this isomer rather than generic 'hydroxynaphthalenesulfonate' to ensure the fastness properties documented in the patent literature.

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